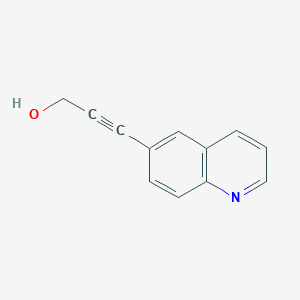![molecular formula C7H4ClN3 B1322630 4-クロロピリド[4,3-d]ピリミジン CAS No. 89583-92-6](/img/structure/B1322630.png)
4-クロロピリド[4,3-d]ピリミジン
概要
説明
4-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 4-position. Pyridopyrimidines have garnered significant interest in medicinal chemistry due to their potential biological activities, including enzyme inhibition and therapeutic applications .
科学的研究の応用
4-Chloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Pyridopyrimidine derivatives, including 4-Chloropyrido[4,3-d]pyrimidine, have shown potential as inhibitors of various kinases, making them candidates for anticancer and anti-inflammatory drugs
Industry: The compound is utilized in the development of agrochemicals and other industrial applications.
作用機序
Target of Action
4-Chloropyrido[4,3-d]pyrimidine is a type of pyridopyrimidine, which has shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets . .
Mode of Action
Pyridopyrimidines, in general, have been studied for their potential biological activities . They are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Pyridopyrimidines, including 4-Chloropyrido[4,3-d]pyrimidine, are known to affect various biochemical pathways . They can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .
Result of Action
Pyridopyrimidines, in general, have shown a wide spectrum of biological activities .
生化学分析
Biochemical Properties
4-Chloropyrido[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways and cellular responses. Additionally, 4-Chloropyrido[4,3-d]pyrimidine can bind to proteins involved in DNA replication and repair, affecting their activity and potentially leading to changes in gene expression and cellular metabolism .
Cellular Effects
The effects of 4-Chloropyrido[4,3-d]pyrimidine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, 4-Chloropyrido[4,3-d]pyrimidine can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis. This disruption can lead to altered cellular responses, such as changes in cell proliferation and survival. Furthermore, its interaction with proteins involved in DNA replication and repair can result in changes in gene expression, affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Chloropyrido[4,3-d]pyrimidine exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of specific enzymes, such as kinases, it prevents the enzymes from catalyzing their reactions. This inhibition can lead to a cascade of effects, altering cellular signaling pathways and gene expression. Additionally, 4-Chloropyrido[4,3-d]pyrimidine can interact with DNA and RNA, affecting their stability and function. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrido[4,3-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloropyrido[4,3-d]pyrimidine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 4-Chloropyrido[4,3-d]pyrimidine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloropyrido[4,3-d]pyrimidine can result in toxic or adverse effects, such as cellular damage and impaired organ function .
Metabolic Pathways
4-Chloropyrido[4,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Chloropyrido[4,3-d]pyrimidine within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The localization and accumulation of 4-Chloropyrido[4,3-d]pyrimidine can influence its activity and function, affecting cellular responses and overall physiology .
Subcellular Localization
The subcellular localization of 4-Chloropyrido[4,3-d]pyrimidine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular responses. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[4,3-d]pyrimidine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can undergo further reactions to form the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for 4-Chloropyrido[4,3-d]pyrimidine often involve multi-step synthesis processes that are optimized for high yield and purity.
化学反応の分析
Types of Reactions
4-Chloropyrido[4,3-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form aryl-substituted derivatives.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used bases in these reactions.
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are frequently employed to facilitate cross-coupling reactions.
Solvents: Dioxane is a typical solvent used in these reactions, often at elevated temperatures (e.g., 110°C).
Major Products
The major products formed from these reactions include various aryl-substituted pyridopyrimidine derivatives, which are of interest for their potential biological activities .
類似化合物との比較
4-Chloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4-Amino-6-chloropyrimidine-5-carbaldehyde: This compound is a precursor in the synthesis of various pyridopyrimidine derivatives.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Another derivative with potential biological activities, particularly in kinase inhibition.
The uniqueness of 4-Chloropyrido[4,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
4-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWUCHAQPUKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627549 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89583-92-6 | |
| Record name | 4-Chloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)


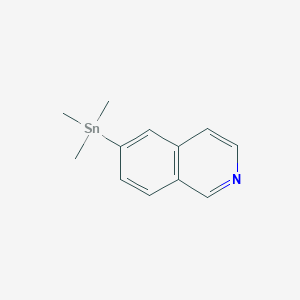
![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)
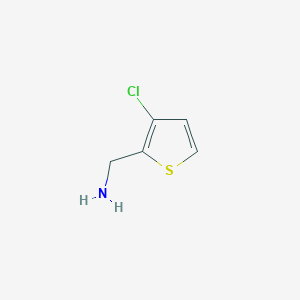
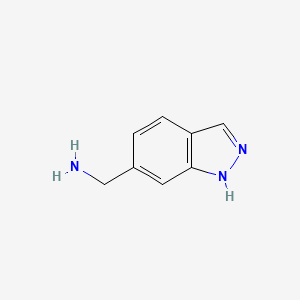


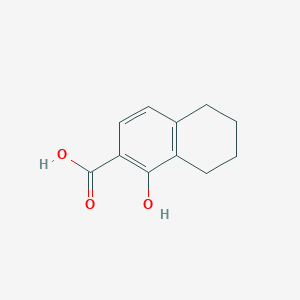

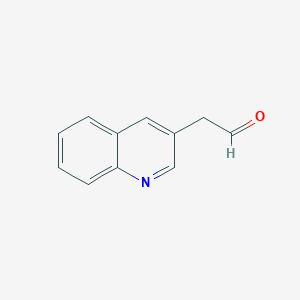
![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
